molecular formula C26H22FN7O3 B606539 4-(4-fluoro-3-((pyridin-2-ylmethyl)carbamoyl)phenyl)-N-(1H-indazol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 1813527-81-9

4-(4-fluoro-3-((pyridin-2-ylmethyl)carbamoyl)phenyl)-N-(1H-indazol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B606539
M. Wt: 499.5064
InChI Key: BLMBNKDQXGINRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CCG-215022 is a G protein-coupled receptor kinase (GRK) inhibitor (IC50s = 3.9, 0.15, and 0.38 μM for GRK1, GRK2, and GRK5, respectively). It is selective for GRKs over protein kinase A (PKA;  IC50 = 120 μM). CCG-215022 (500 nM) increases contractility in isoproterenol-stimulated isolated mouse cardiomyocytes. It prevents the desensitization of histamine H1 receptor- and purinergic P2Y2 receptor-driven phospholipase C signaling in human ULTR myometrial cells and isolated rat mesenteric smooth muscle cells (MSMCs), respectively (IC50s = 3.09 and 2.95 μM, respectively).
CCG215022 is a potent GRK2 and GRK5 inhibitor. CCG215022 exhibited nanomolar IC50 values against both GRK2 and GRK5 and good selectivity against other closely related kinases such as GRK1 and PKA. Treatment of murine cardiomyocytes with CCG215022 resulted in significantly increased contractility at 20-fold lower concentrations than paroxetine, an inhibitor with more modest selectivity for GRK2. G protein-coupled receptor kinases (GRKs) regulate cell signaling by initiating the desensitization of active G protein-coupled receptors. The two most widely expressed GRKs (GRK2 and GRK5) play a role in cardiovascular disease and thus represent important targets for the development of novel therapeutic drugs.

Scientific Research Applications

  • Antitubercular Agents : Dihydropyrimidines, which include derivatives of the compound , have been synthesized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis. Some compounds in this class showed significant activity, being more potent than the standard drug isoniazid (Trivedi et al., 2010).

  • Met Kinase Inhibitors : Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, related to the compound, were identified as potent and selective Met kinase inhibitors. This discovery led to the advancement of one analogue into phase I clinical trials due to its excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles (Schroeder et al., 2009).

  • Synthesis of Heterocyclic Compounds : The compound and its derivatives have been used in the synthesis of various heterocyclic compounds, such as thiazolo and triazolo-pyrimidines, which have potential applications in drug development (Haiza et al., 2000).

  • Antimicrobial and Anticancer Activity : Some derivatives of this compound have been synthesized and evaluated for their antimicrobial and anticancer activities. Notably, some compounds demonstrated promising results against microbial strains and certain cancer cell lines (Verma & Verma, 2022).

  • Inhibition of 5-Lipoxygenase Agents : A novel series of pyrazolopyrimidines derivatives related to this compound were synthesized and found to inhibit 5-lipoxygenase, showing potential as anticancer agents (Rahmouni et al., 2016).

  • Rho Kinase Inhibitors : Derivatives of the compound have been designed and synthesized as Rho kinase inhibitors, demonstrating good activities against ROCK I, a protein kinase involved in various cellular functions (Yao et al., 2018).

properties

IUPAC Name

4-[4-fluoro-3-(pyridin-2-ylmethylcarbamoyl)phenyl]-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN7O3/c1-14-22(25(36)32-17-6-8-21-16(10-17)12-30-34-21)23(33-26(37)31-14)15-5-7-20(27)19(11-15)24(35)29-13-18-4-2-3-9-28-18/h2-12,23H,13H2,1H3,(H,29,35)(H,30,34)(H,32,36)(H2,31,33,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMBNKDQXGINRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)F)C(=O)NCC3=CC=CC=N3)C(=O)NC4=CC5=C(C=C4)NN=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-fluoro-3-((pyridin-2-ylmethyl)carbamoyl)phenyl)-N-(1H-indazol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

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